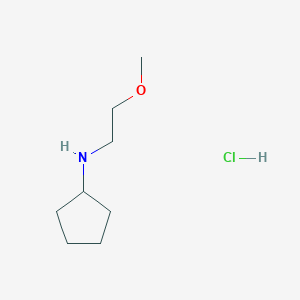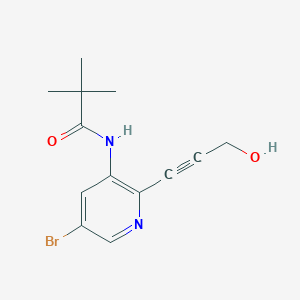
3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its applications in pharmaceutical testing and as a building block in chemical synthesis . The compound has a molecular formula of C15H15ClN2O and a molecular weight of 274.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride typically involves the reaction of 4-amino-3-methylphenol with 3-chloromethylbenzonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, forming the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In the study of enzyme interactions and protein labeling.
Medicine: As a reference standard in pharmaceutical testing.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-3-methylphenoxymethyl)benzonitrile
- 3-(4-Amino-3-methylphenoxymethyl)benzamide
- 3-(4-Amino-3-methylphenoxymethyl)benzoic acid .
Uniqueness
3-(4-Amino-3-methylphenoxymethyl)benzonitrile hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in aqueous solutions. This property makes it particularly useful in biological and pharmaceutical applications .
Properties
IUPAC Name |
3-[(4-amino-3-methylphenoxy)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-11-7-14(5-6-15(11)17)18-10-13-4-2-3-12(8-13)9-16;/h2-8H,10,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOBHBNILOSBRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)


![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)



